![molecular formula C5H2Cl2N4O2S B1488557 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride CAS No. 1250998-35-6](/img/structure/B1488557.png)
5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride
Overview
Description
5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a triazolo-pyrimidine core structure with a chlorine atom and a sulfonyl chloride group attached to it
Mechanism of Action
Target of Action
The primary target of 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride is the Cyclin Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a decrease in the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, key proteins in the ERK signaling pathway . The suppression of this pathway can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
The ERK signaling pathway is the primary biochemical pathway affected by this compound . This pathway plays a critical role in regulating cell proliferation and survival . By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. The compound induces cell cycle arrest and apoptosis in cancer cells . It also regulates cell cycle-related and apoptosis-related proteins in these cells .
Biochemical Analysis
Biochemical Properties
5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride plays a crucial role in biochemical reactions, particularly in enzyme inhibition. This compound interacts with several enzymes, including cyclin-dependent kinases (CDKs) and protein kinases, by binding to their active sites and inhibiting their activity . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells . Additionally, this compound affects gene expression by upregulating p21 and downregulating c-MYC, leading to altered cellular metabolism and reduced cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs, and inhibits their activity by forming stable complexes . This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with transcription factors and other regulatory proteins results in changes in gene expression, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, potentially affecting its efficacy in biochemical assays. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as cell cycle arrest and apoptosis, persist over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects, emphasizing the need for careful dosage management in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, the compound’s effects on metabolic pathways can result in changes in cellular energy production and utilization, contributing to its overall biochemical impact .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and activity. The distribution of the compound within tissues is also affected by its affinity for specific binding proteins, which can modulate its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and regulatory proteins . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific subcellular compartments, influencing its biochemical effects . The localization of the compound within specific organelles, such as the mitochondria and endoplasmic reticulum, can also impact its role in cellular metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyrimidine core, followed by chlorination and sulfonylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride can undergo various chemical reactions, including:
Oxidation: : Conversion of the chlorine atom to a higher oxidation state.
Reduction: : Reduction of the sulfonyl chloride group to sulfonic acid or sulfonamide.
Substitution: : Replacement of the chlorine atom with other functional groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Oxidation: : Formation of chlorinated derivatives.
Reduction: : Production of sulfonic acids or sulfonamides.
Substitution: : Generation of a variety of functionalized derivatives.
Scientific Research Applications
5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Other triazolo-pyrimidine derivatives, such as 5-Ethoxy-7-fluoro-[1,2,4]Triazolo[1,5-c]Pyrimidine-2-Sulfonylchloride.
Uniqueness: : The presence of the chlorine atom and the sulfonyl chloride group in the structure of this compound distinguishes it from other compounds in the same class.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4O2S/c6-3-1-2-11-4(8-3)9-5(10-11)14(7,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOPVYLMRIZALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)S(=O)(=O)Cl)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1488474.png)
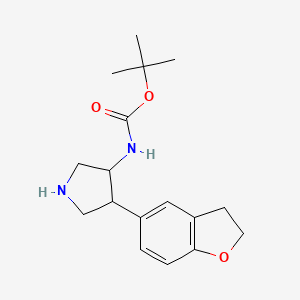
![1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine](/img/structure/B1488477.png)
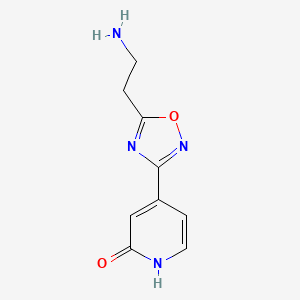
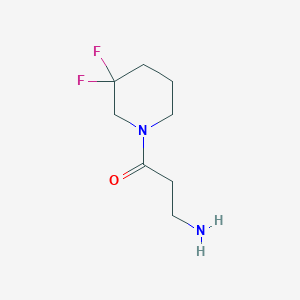
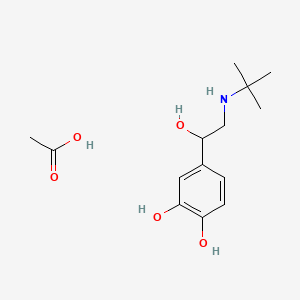
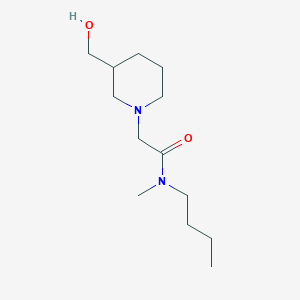


![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)
